![molecular formula C₈H₂D₇FN₂O₃ B1156630 Tegafur-d7](/img/new.no-structure.jpg)
Tegafur-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tegafur-d7, also known as this compound, is a useful research compound. Its molecular formula is C₈H₂D₇FN₂O₃ and its molecular weight is 207.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
Tegafur-d7 has been studied in various cancers, particularly gastrointestinal malignancies such as colorectal and gastric cancer. Its applications include:
- Adjuvant Chemotherapy : In patients with completely resected non-small cell lung cancer (NSCLC), tegafur-uracil (which includes tegafur) has shown efficacy as an adjuvant therapy. A study indicated that patients treated with this regimen had improved disease-free survival rates compared to those receiving standard therapies .
- Locally Advanced Head and Neck Squamous Cell Carcinoma : Metronomic chemotherapy using tegafur-uracil has demonstrated significant improvements in overall survival and disease-free survival in patients undergoing treatment post-surgery .
- Gastric Cancer : Tegafur-uracil has been utilized in neoadjuvant settings, showing comparable efficacy to traditional chemotherapy while exhibiting a lower incidence of gastrointestinal adverse effects .
Efficacy in NSCLC
A multicenter phase III trial evaluated the efficacy of tegafur-uracil versus standard intravenous fluorouracil in metastatic colorectal carcinoma. Results indicated that tegafur-uracil had comparable survival outcomes with a better safety profile .
Metronomic Chemotherapy Outcomes
In a study involving locally advanced head and neck squamous cell carcinoma, patients receiving metronomic tegafur-uracil after surgery showed a median disease-free survival of 54.5 months compared to 34.4 months in the control group, highlighting its effectiveness as an adjunct therapy .
Pharmacokinetics and Toxicity Profile
Research indicates that this compound may offer improved pharmacokinetic properties due to its deuterated structure, potentially leading to enhanced stability and reduced metabolic degradation compared to non-deuterated forms. This can result in lower toxicity levels and fewer side effects, particularly gastrointestinal disturbances commonly associated with 5-FU treatments .
Comparative Studies
Properties
Molecular Formula |
C₈H₂D₇FN₂O₃ |
---|---|
Molecular Weight |
207.21 |
Synonyms |
5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione-d7; 1-(2-Tetrahydrofuryl)-5-fluorouracil-d7; 5-Fluoro-1-(tetrahydro-2’-furyl)uracil-d7; Citofur-d7; Coparogin-; Exonal; FT 207; Fental; Fluaid; Fluorafur; Fluorofur; Franrose; Ftorafur; Ful |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.